Product packaging for 4-Bromo-3-methylbenzo[b]thiophene(Cat. No.:CAS No. 19075-35-5)

4-Bromo-3-methylbenzo[b]thiophene

Cat. No.: B3420461
CAS No.: 19075-35-5
M. Wt: 227.12 g/mol
InChI Key: KTFFMYIUJWNUGP-UHFFFAOYSA-N
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Description

4-Bromo-3-methylbenzo[b]thiophene is a brominated heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry research. The benzo[b]thiophene core is a privileged structure in drug discovery, found in molecules with a range of pharmacological activities . As a brominated derivative, this compound is particularly valuable in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures for the development of new materials and bioactive substances . Researchers utilize this scaffold in the exploration of novel therapeutic agents, given the demonstrated significance of substituted benzo[b]thiophenes in various therapeutic areas . This product is intended for research purposes and is not for diagnostic or therapeutic use. Please note: The specific physical data (melting point, boiling point), spectral data (NMR, MS), and detailed biological mechanisms for this specific isomer are not currently cited in the available search results and should be confirmed from analytical data or other specialized sources.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrS B3420461 4-Bromo-3-methylbenzo[b]thiophene CAS No. 19075-35-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-methyl-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrS/c1-6-5-11-8-4-2-3-7(10)9(6)8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFFMYIUJWNUGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19075-35-5
Record name 4-bromo-3-methyl-1-benzothiophene
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Advanced Synthetic Methodologies for 4 Bromo 3 Methylbenzo B Thiophene and Its Derivatives

Classical and Contemporary Approaches to Substituted Benzothiophene (B83047) Synthesis

The construction of the benzothiophene scaffold has been a subject of extensive research, leading to a variety of synthetic methods. These can be broadly categorized into cyclization and annulation strategies, and the regioselective functionalization of pre-existing benzothiophene cores.

Cyclization and annulation reactions are fundamental to the de novo synthesis of the benzothiophene ring system. These methods typically involve the formation of the thiophene (B33073) ring onto a pre-existing benzene (B151609) ring or the simultaneous construction of both rings.

One classical approach involves the intramolecular cyclization of aryl thioethers. For instance, arylmercapto acetals can be cyclized using catalysts like Amberlyst A-15. chemicalbook.com Another established method is the oxidative cyclization of α-mercaptocinnamic acid using reagents such as potassium ferricyanide (B76249) or iodine. chemicalbook.com

More contemporary methods often employ metal-mediated processes. For example, the palladium-catalyzed annulation of 2-halo alkynyl benzenes is a versatile route to substituted benzothiophenes. nih.gov Electrophilic cyclization of o-alkynyl thioanisoles, using various electrophiles like iodine, N-bromosuccinimide (NBS), or a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt, provides a direct pathway to 2,3-disubstituted benzo[b]thiophenes. nih.govnih.gov This method is advantageous due to its mild reaction conditions and tolerance of various functional groups. nih.gov A notable example is the synthesis of 3-halobenzo[b]thiophenes from 2-alkynyl thioanisoles using sodium halides in the presence of copper(II) sulfate, which proceeds in high yields. nih.gov

Furthermore, tandem benzannulation-cyclization strategies have been developed for the synthesis of highly substituted benzothiophenes, showcasing the evolution of these synthetic routes. mit.edu A transition-metal-free approach involves the reaction of o-halovinylbenzenes with potassium sulfide, proceeding through a direct SNAr-type reaction, cyclization, and dehydrogenation process. organic-chemistry.org

Table 1: Comparison of Cyclization and Annulation Strategies for Benzothiophene Synthesis
MethodKey Reagents/CatalystsAdvantagesReference
Intramolecular Cyclization of Aryl ThioethersAmberlyst A-15Classical and established method. chemicalbook.com
Oxidative Cyclization of α-Mercaptocinnamic AcidPotassium ferricyanide, IodineEstablished classical route. chemicalbook.com
Palladium-Catalyzed AnnulationPd catalyst, 2-halo alkynyl benzenesVersatile for substituted benzothiophenes. nih.gov
Electrophilic Cyclization of o-Alkynyl ThioanisolesI₂, NBS, Dimethyl(thiodimethyl)sulfonium tetrafluoroborateMild conditions, functional group tolerance. nih.govnih.gov
Transition-Metal-Free AnnulationPotassium sulfide, o-halovinylbenzenesAvoids transition metal catalysts. organic-chemistry.org

The functionalization of a pre-formed benzothiophene ring offers a powerful alternative to de novo synthesis, allowing for the introduction of substituents at specific positions. Achieving high regioselectivity is a key challenge in this approach.

Directing group-free methods have been developed for the C3-functionalization of benzothiophenes. nih.gov One such strategy utilizes benzothiophene S-oxides as precursors in an interrupted Pummerer reaction, enabling the site-selective delivery of coupling partners to the C3 position with complete regioselectivity. nih.gov This metal-free approach is mild and effective for introducing both aryl and alkyl groups. nih.gov

For functionalization at other positions, combined strategies such as ortho-lithiation followed by halocyclization have proven effective. researchgate.net This approach allows for the synthesis of regioselectively functionalized benzo[b]thiophenes, for instance, at the C2, C3, and C7 positions. researchgate.net The presence of a halogen, such as bromine, on the benzothiophene ring, for instance at the 6-position, can also serve as a convenient handle for further functionalization. nih.gov

The regioselective synthesis of a tetra-substituted thiophene, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, has been achieved through successive chemo- and regioselective lithiation reactions followed by bromination, demonstrating precise control over substitution patterns. mdpi.com

Targeted Synthesis of 4-Bromo-3-methylbenzo[b]thiophene from Specific Starting Materials

The specific synthesis of 4-bromobenzo[b]thiophene (B1340190) has been a subject of interest, particularly as an intermediate in the production of pharmaceuticals. patsnap.com

A patented method describes the synthesis of 4-bromobenzo[b]thiophene starting from 2-bromo-6-fluorobenzaldehyde (B104081). patsnap.comgoogle.com The process involves an etherification reaction with a halogenated methyl mercaptan (such as chloromethyl mercaptan or bromomethyl mercaptan) to form an intermediate, which then undergoes a Wittig reaction to yield the target compound. patsnap.comgoogle.com This method is highlighted for its mild reaction conditions and suitability for industrial-scale production. patsnap.comgoogle.com

Another synthetic route involves the direct bromination of benzo[b]thiophene. A described method uses a mixture of hydrogen peroxide, sodium bromide, and a phase-transfer catalyst (tetrabutylammonium bromide) in acetic acid to achieve the bromination, resulting in a high yield of 4-bromobenzo[b]thiophene. chemicalbook.com

Table 2: Targeted Synthesis of 4-Bromobenzo[b]thiophene
Starting MaterialKey StepsReagentsYieldReference
2-Bromo-6-fluorobenzaldehydeEtherification, Wittig ReactionChloromethyl mercaptan, TriphenylphosphineHigh patsnap.comgoogle.com
Benzo[b]thiopheneDirect BrominationH₂O₂, NaBr, Tetrabutylammonium (B224687) bromide98.8% chemicalbook.com

Green Chemistry Principles in the Synthesis of Halogenated Benzothiophenes

The principles of green chemistry are increasingly being integrated into the synthesis of halogenated benzothiophenes to minimize environmental impact. A key focus is the use of environmentally benign solvents and reagents.

A significant development is the use of sodium halides as a source of electrophilic halogens in the synthesis of halogenated thiophenes and their benzo derivatives. nih.govnih.gov This copper-mediated halocyclization is performed in ethanol, an environmentally friendly solvent, under mild conditions, and avoids the use of harsh and toxic reagents. nih.govnih.gov This method has been successfully applied to the synthesis of 3-chloro, 3-bromo, and 3-iodo substituted benzo[b]thiophenes with high yields. nih.govnih.govnih.gov

Furthermore, the development of transition-metal-free synthetic routes, such as the reaction of o-halovinylbenzenes with potassium sulfide, contributes to greener synthesis by eliminating potentially toxic metal catalysts. organic-chemistry.org The use of photocatalytic radical annulation processes, which can be initiated by visible light, also represents a move towards more sustainable synthetic methods. organic-chemistry.org

Flow Chemistry and Automated Synthesis Applications for Benzothiophene Scaffolds

Flow chemistry has emerged as a powerful technology in organic synthesis, offering advantages in terms of safety, efficiency, and scalability. polimi.itnih.gov This technology is well-suited for the synthesis of heterocyclic scaffolds like benzothiophenes. researchgate.netchim.it

Continuous-flow systems allow for precise control over reaction parameters such as temperature and pressure, enabling reactions that might be hazardous in traditional batch setups. polimi.itnih.gov The high surface-area-to-volume ratio in flow reactors facilitates efficient heat transfer, which is crucial for controlling exothermic reactions. nih.gov

Total Synthesis Strategies Employing this compound as a Key Intermediate

While specific total syntheses that explicitly use this compound as a key intermediate are not extensively detailed in the provided search results, the strategic importance of halogenated benzothiophenes in complex molecule synthesis is evident. The bromine atom in this compound serves as a versatile functional handle for further elaboration through various cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings.

The concept of "diverted total synthesis," where a late-stage synthetic intermediate is used to create a library of analogs, highlights the value of having a modifiable core structure like this compound. nih.gov This strategy allows for the exploration of structure-activity relationships by systematically altering the substituents on the benzothiophene scaffold. The ability to introduce diverse functionalities at the 4-position via the bromo group makes this compound a valuable building block in the synthesis of complex, biologically active molecules.

Chemical Reactivity and Transformational Chemistry of 4 Bromo 3 Methylbenzo B Thiophene

Electrophilic Aromatic Substitution on the Benzothiophene (B83047) Nucleus

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a two-step mechanism: the initial attack of the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org Key examples of electrophilic aromatic substitution include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com

For 4-Bromo-3-methylbenzo[b]thiophene, the benzothiophene ring system is the site of electrophilic attack. The position of substitution is directed by the combined electronic effects of the fused benzene (B151609) and thiophene (B33073) rings, as well as the existing bromo and methyl substituents. The electron-donating nature of the sulfur atom in the thiophene ring generally activates the bicyclic system towards electrophilic attack. However, the precise location of substitution can be complex to predict and is often determined experimentally.

Nucleophilic Substitution Reactions at the Bromine Center

While direct nucleophilic aromatic substitution on an aryl halide like this compound is generally difficult due to the high energy required to break the strong carbon-bromine bond and the electron-rich nature of the aromatic ring, such reactions can be achieved under specific conditions, often involving strong nucleophiles or the use of catalysts. More commonly, the bromine atom serves as a handle for various metal-catalyzed cross-coupling reactions, which are discussed in the following section.

Palladium-Catalyzed Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations, with the bromine atom serving as the leaving group. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester, in the presence of a base. libretexts.orgrsc.org This reaction is widely used due to its mild conditions, functional group tolerance, and the low toxicity of the boron reagents. rsc.orgnih.gov

This compound can be coupled with various boronic acids or esters to introduce new aryl, heteroaryl, alkyl, or alkenyl groups at the 4-position. For instance, the reaction of a bromo-substituted thiophene derivative with different boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ can lead to the formation of both monosubstituted and bis-substituted products. nih.gov The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and selectivity. nih.govnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

Aryl Halide Boronic Acid/Ester Catalyst Base Product
4-Bromo-2-methylaniline 3-Chloro-4-fluorobenzene boronic acid Pd(PPh₃)₄ K₃PO₄ (E)-N-((3-(3-chloro-4-fluorophenyl)thiophen-2-yl)methylene)-4-bromo-2-methylaniline
4-Bromo-2-methylaniline 4-Chlorobenzene boronic acid Pd(PPh₃)₄ K₃PO₄ (E)-N-((3-(4-chlorophenyl)thiophen-2-yl)methylene)-4-bromo-2-methylaniline
2-Bromonaphthalene THF-3,4-diol n-butylboronic ester t-Bu₃P–Pd-G3 - 2-Butylnaphthalene

This table presents examples of Suzuki-Miyaura coupling reactions with various substrates to illustrate the versatility of the reaction.

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is highly effective for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms and is typically carried out under mild conditions with a base, such as an amine, which can also serve as the solvent. wikipedia.orgorganic-chemistry.org

This compound can undergo Sonogashira coupling with various terminal alkynes to introduce an alkynyl substituent at the 4-position. The reaction generally requires a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), and an amine base. Copper-free versions of the Sonogashira coupling have also been developed. researchgate.net

Table 2: Sonogashira Coupling Reaction Components

Component Role Examples
Aryl/Vinyl Halide Electrophile This compound, Aryl iodides, Aryl bromides
Terminal Alkyne Nucleophile Phenylacetylene, Trimethylsilylacetylene
Palladium Catalyst Primary catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Copper(I) Cocatalyst Activates the alkyne CuI

This table outlines the typical components and their roles in a Sonogashira coupling reaction.

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for the synthesis of substituted alkenes. wikipedia.org The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org

This compound can be subjected to Heck coupling with various alkenes to introduce a vinyl group at the 4-position. The reaction conditions, including the choice of palladium catalyst, base, and solvent, can be optimized to achieve high yields. nih.gov In some cases, additives like tetrabutylammonium (B224687) bromide (TBAB) can be used to suppress side reactions such as dehalogenation. beilstein-journals.org

Table 3: Key Features of the Heck Reaction

Feature Description
Reactants Unsaturated halide (e.g., this compound) and an alkene
Catalyst Palladium complex (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
Base Required to neutralize the hydrogen halide byproduct (e.g., Et₃N, NaOAc)
Product Substituted alkene

| Stereoselectivity | Often proceeds with high trans selectivity |

This table summarizes the key aspects of the Heck coupling reaction.

The Stille coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organotin compound (organostannane). organic-chemistry.orgwikipedia.org This reaction is known for its versatility and the stability of the organotin reagents. wikipedia.orglibretexts.org The general mechanism is similar to other palladium-catalyzed cross-coupling reactions. wikipedia.org

This compound can serve as the electrophilic partner in a Stille coupling reaction, reacting with various organostannanes to form a new carbon-carbon bond at the 4-position. The R¹ group attached to the tin atom is typically sp²-hybridized, such as vinyl or aryl groups. wikipedia.org While effective, a significant drawback of the Stille reaction is the toxicity of the organotin compounds. organic-chemistry.org Nickel catalysts have also been explored for Stille-type couplings. nih.gov

Table 4: Comparison of Common Palladium-Catalyzed Cross-Coupling Reactions

Reaction Organometallic Reagent Key Features
Suzuki-Miyaura Organoboron compound Mild conditions, low toxicity of reagents
Sonogashira Terminal alkyne Forms C(sp²)-C(sp) bonds, often uses a copper cocatalyst
Heck Alkene Forms substituted alkenes, no organometallic reagent for the alkene component

| Stille | Organotin compound | Versatile, stable reagents but toxic |

This table provides a comparative overview of the major palladium-catalyzed cross-coupling reactions discussed.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction is broadly applicable to aryl halides, including aryl bromides. wikipedia.orgrug.nl The C-Br bond at the 4-position of the benzo[b]thiophene core is susceptible to this transformation, enabling the introduction of primary and secondary amines.

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.org The choice of phosphine (B1218219) ligand is critical and has evolved through several "generations" to accommodate a wider range of substrates and improve reaction efficiency under milder conditions. wikipedia.org For a substrate like this compound, a typical reaction would involve a palladium precursor, a suitable phosphine ligand, and a strong, non-nucleophilic base in an anhydrous aprotic solvent.

While specific studies on this compound are not prevalent, the general conditions for the Buchwald-Hartwig amination of aryl bromides are well-established and serve as a strong predictive model for its reactivity. acs.org Optimization would likely involve screening various ligands and bases to achieve high yields.

Table 1: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides. acs.org
ComponentExamplesGeneral Role
Palladium PrecursorPd2(dba)3, Pd(OAc)2Source of the active Pd(0) catalyst.
Phosphine LigandXPhos, RuPhos, t-BuXPhos, BINAPStabilizes the palladium center and modulates its reactivity. wikipedia.orgrug.nl
BaseNaOt-Bu, K2CO3, Cs2CO3Facilitates the deprotonation of the amine, enabling its coordination to the palladium complex. acs.orglibretexts.org
SolventToluene, Dioxane, THFAnhydrous, non-protic solvent to facilitate the reaction. libretexts.org
TemperatureRoom Temperature to >100 °CDependent on substrate reactivity and catalyst system.

C-H Functionalization Strategies on the Methyl Group and Benzothiophene Core

Direct C-H functionalization offers an atom-economical approach to modify the benzo[b]thiophene scaffold without pre-functionalized starting materials. Both the thiophene ring and the methyl group present opportunities for such transformations.

The benzo[b]thiophene core is known to undergo regioselective C-H arylation. Research has demonstrated that the C2 position (α to the sulfur atom) is particularly susceptible to functionalization. One study reported a completely regioselective C3 arylation of benzo[b]thiophenes using a heterogeneous Pd/C and CuCl dual catalytic system with aryl chlorides. nih.gov Another study detailed a near-room-temperature α-arylation using a silver(I)-mediated C-H activation pathway. This latter work noted that the C-H activation step is likely rate-limiting.

Furthermore, the methyl group at the C3 position can also be a target for functionalization. For instance, treatment of 3-methyl-4-methylsulphonyloxybenzo[b]thiophen with N-bromosuccinimide (NBS) resulted in bromination of the methyl group, forming 3-bromomethyl-4-methylsulphonyloxybenzo[b]thiophen, a key intermediate for further synthesis. rsc.org

After oxidation of the thiophene to a benzo[b]thiophene 1,1-dioxide, the resulting electron-poor system can undergo Pd(II)-catalyzed direct arylation with arylboronic acids, showing high selectivity for the C2-position. nih.gov The steric hindrance from the C3-methyl group was noted to slightly lower the reaction yield compared to substituents at other positions. nih.gov

Table 2: Examples of C-H Functionalization on Benzo[b]thiophene Derivatives.
Starting Material TypePosition FunctionalizedReaction TypeKey ReagentsReference
Benzo[b]thiopheneC3C-H ArylationAryl chloride, Pd/C, CuCl nih.gov
3-Methylbenzo[b]thiophene 1,1-dioxideC2C-H ArylationArylboronic acid, Pd(OAc)2, Cu(OAc)2 nih.gov
3-Methyl-4-methylsulphonyloxybenzo[b]thiophenC3-Methyl GroupBrominationN-Bromosuccinimide (NBS) rsc.org

Oxidative and Reductive Transformations of the Thiophene Moiety

The sulfur atom in the thiophene ring can exist in different oxidation states, allowing for oxidative and reductive transformations that modulate the electronic properties of the molecule.

Oxidation

The sulfur atom in benzo[b]thiophenes can be readily oxidized to the corresponding sulfoxide (B87167) (S-oxide) and subsequently to the sulfone (1,1-dioxide). The formation of the sulfone significantly alters the geometry and electronic nature of the heterocycle, making it more electron-deficient. A common and effective method for this transformation is the use of hydrogen peroxide (H₂O₂), often in a solvent like acetic acid. organic-chemistry.org A facile method employing an aqueous solution of H₂O₂ and phosphorus pentoxide (P₂O₅) has been described for the clean conversion of even electron-poor benzo[b]thiophenes to their sulfones. nih.govresearchgate.net This transformation is crucial as the resulting benzo[b]thiophene 1,1-dioxides are valuable synthons for further reactions, such as Diels-Alder cycloadditions or further C-H functionalization. nih.gov

Reduction

Reductive transformations of the benzo[b]thiophene core are less common but are mechanistically significant, particularly in the context of hydrodesulfurization (HDS) chemistry. Studies on the parent benzo[b]thiophene have shown that catalytic transformation with a soluble rhodium complex can lead to the selective cleavage of the C-S bond and hydrogenation, resulting in a ring-opened product, 2-ethylthiophenol. This process highlights a reductive pathway that proceeds via ring-opening prior to full hydrogenation.

Ring-Opening and Rearrangement Pathways (if mechanistically relevant and studied)

Under specific conditions, the benzo[b]thiophene scaffold can undergo ring-opening or rearrangement reactions. These pathways are often observed as side reactions during other transformations or can be intentionally induced.

A notable example involves the behavior of lithiated benzo[b]thiophenes. It has been reported that 3-lithiobenzothiophene is unstable and can rearrange to the more thermodynamically stable 2-lithiobenzothiophene. Furthermore, upon warming, it can undergo a ring-opening reaction. This reactivity is highly relevant when considering transformations on this compound that might involve metallation, such as lithium-halogen exchange followed by subsequent deprotonation attempts.

Catalytic ring-opening, as mentioned in the reduction section, represents another significant pathway. The transformation of benzo[b]thiophene to 2-ethylthiophenol using a rhodium catalyst is a clear example of a reductive ring-opening process. Additionally, ring contraction of a related benzo[b]thiepin derivative to a benzo[b]thiophene has been reported, showcasing the potential for skeletal rearrangements within this class of compounds under specific conditions. rsc.org

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of 4 Bromo 3 Methylbenzo B Thiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. nih.gov

One-dimensional (1D) NMR provides foundational data on the types and number of hydrogen and carbon atoms in unique electronic environments.

¹H NMR: The proton NMR spectrum of 4-bromo-3-methylbenzo[b]thiophene is expected to show distinct signals for the aromatic protons on the benzene (B151609) and thiophene (B33073) rings, as well as a characteristic signal for the methyl group protons. The aromatic protons would appear as complex multiplets in the downfield region (typically 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns revealing their positions relative to the bromine and sulfur atoms. The methyl protons would appear as a sharp singlet in the upfield region (around 2.0-2.5 ppm).

¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, nine distinct signals are expected: seven for the aromatic and vinyl carbons of the bicyclic system and one for the methyl carbon. The carbon attached to the bromine atom (C4) would be significantly influenced by the halogen's electronegativity and would appear in a characteristic region. Quaternary carbons (C3, C3a, C4, C7a) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: Exact values can vary based on solvent and experimental conditions. Data is estimated based on known substituent effects on the benzo[b]thiophene scaffold.

PositionAtom TypePredicted Chemical Shift (ppm)Multiplicity
2-H¹H~7.3 - 7.5s
5-H¹H~7.3 - 7.5dd
6-H¹H~7.2 - 7.4t
7-H¹H~7.7 - 7.9d
3-CH₃¹H~2.4 - 2.6s
C2¹³C~122 - 125CH
C3¹³C~130 - 133C
C3a¹³C~138 - 141C
C4¹³C~115 - 118C-Br
C5¹³C~125 - 128CH
C6¹³C~124 - 126CH
C7¹³C~123 - 125CH
C7a¹³C~139 - 142C
3-CH₃¹³C~14 - 16CH₃

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle, revealing correlations between different nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons (H-5 with H-6, and H-6 with H-7), confirming their sequence on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to. sdsu.edu It allows for the unambiguous assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking it to its corresponding proton signal in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative 2D NMR experiments for structural elucidation, as it shows correlations between protons and carbons that are two or three bonds away. sdsu.edu For the target molecule, HMBC is essential. It would show a correlation from the methyl protons (3-CH₃) to the C3 and C2 carbons, definitively placing the methyl group at the 3-position. Furthermore, correlations from the H-5 proton to the C4 and C7 carbons would confirm the position of the bromo-substituent at C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are connected through bonds. A NOESY spectrum could show a correlation between the methyl protons and the proton at the 2-position, providing further evidence for the substituent arrangement around the thiophene ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. This precision allows for the determination of a molecule's exact molecular formula. testbook.com

For this compound (C₉H₇BrS), HRMS can distinguish its exact mass from other potential formulas with the same nominal mass. A key feature in the mass spectrum of a bromine-containing compound is its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, separated by two mass units (the M+ and M+2 peaks), which is a clear signature for the presence of a single bromine atom in the molecule. nih.gov

Table 2: Theoretical Exact Mass and Isotopic Data for this compound

Molecular FormulaIsotopeTheoretical Exact Mass (Da)
C₉H₇BrSC₉H₇⁷⁹BrS225.9452
C₉H₇⁸¹BrS227.9431

X-Ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. colab.ws If a suitable crystal of this compound can be grown, this technique can reveal its three-dimensional structure in the solid state.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups. iosrjournals.org

For this compound, the IR and Raman spectra would display characteristic bands corresponding to:

Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methyl group, appearing just below 3000 cm⁻¹.

Aromatic C=C stretching: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the benzo[b]thiophene ring system.

C-H bending: In-plane and out-of-plane bending vibrations for the aromatic and aliphatic C-H bonds appear in the fingerprint region (below 1400 cm⁻¹).

C-S stretching: These vibrations for the thiophene ring are often found in the 600-850 cm⁻¹ range. iosrjournals.org

C-Br stretching: A strong absorption typically appears in the far-IR region, usually between 500 and 600 cm⁻¹.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

Vibrational ModeApproximate Frequency (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
Aliphatic C-H Stretch2980 - 2850Medium
Aromatic C=C Stretch1600 - 1450Medium-Strong
C-H Bend1400 - 700Variable
C-S Stretch850 - 600Medium-Weak
C-Br Stretch600 - 500Strong

Chiroptical Spectroscopy (CD, ORD) for Chiral Derivatives (if applicable)

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a molecule with left- and right-circularly polarized light. These methods are exclusively applicable to chiral molecules—those that are non-superimposable on their mirror images.

The parent molecule, this compound, is achiral and therefore will not show any CD or ORD signal. However, this technique becomes highly relevant for chiral derivatives of the benzo[b]thiophene scaffold. For instance, if a chiral substituent is introduced into the molecule, or if derivatives form atropisomers (chiral conformers arising from restricted rotation around a single bond), CD spectroscopy would be a critical tool. It is used to assign the absolute configuration (the actual 3D arrangement of atoms) of the chiral centers or the stereogenic axis and to study their conformational properties in solution.

Computational and Theoretical Investigations of 4 Bromo 3 Methylbenzo B Thiophene

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure and predicting the reactivity of organic molecules. For derivatives of benzo[b]thiophene, DFT calculations, commonly employing the B3LYP functional with basis sets such as 6-311G++(d,p), offer a robust framework for understanding their behavior. icm.edu.pl

Theoretical studies on substituted benzo[b]thiophenes reveal that the introduction of substituents like bromine and methyl groups significantly modulates the electron distribution and, consequently, the reactivity of the parent molecule. The bromine atom, being an electron-withdrawing group, is expected to lower the energy of the molecular orbitals. Conversely, the methyl group, an electron-donating group, would likely increase the energy of these orbitals. The interplay of these opposing electronic effects at the 4- and 3-positions, respectively, would create a unique electronic environment in 4-Bromo-3-methylbenzo[b]thiophene.

The reactivity of the molecule can be predicted by analyzing various DFT-derived parameters. The calculated local ionization energy surfaces can indicate regions susceptible to electrophilic attack. For instance, in related benzothieno[3,2-b]furan isomers, the lowest local ionization energy values are found over specific bonds, pinpointing the most probable sites for electrophilic substitution reactions. researchgate.net Similarly, the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. These maps are invaluable for predicting how the molecule will interact with other reagents.

Table 1: Predicted DFT-Derived Reactivity Descriptors for this compound (Illustrative Values Based on Analogous Compounds)
DescriptorPredicted Trend/ValueSignificance
HOMO Energy~ -5.5 to -6.0 eVIndicates susceptibility to electrophilic attack; higher energy suggests greater reactivity.
LUMO Energy~ -1.0 to -1.5 eVIndicates susceptibility to nucleophilic attack; lower energy suggests greater reactivity.
HOMO-LUMO Gap~ 4.0 to 5.0 eVRelates to chemical stability and electronic transitions.
Global Hardness (η)~ 2.0 to 2.5 eVMeasures resistance to change in electron distribution.
Electronegativity (χ)~ 3.2 to 3.8 eVIndicates the ability to attract electrons.
Electrophilicity Index (ω)~ 2.0 to 3.0 eVQuantifies the global electrophilic nature of the molecule.

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating the intricate details of reaction mechanisms, including the identification of intermediates and the determination of transition state energies. For benzo[b]thiophene derivatives, these calculations can predict the most likely pathways for various reactions, such as electrophilic substitution.

Studies on related systems, like the bromination of benzothieno[3,2-b]furan, have successfully used computational methods to distinguish between different mechanistic possibilities, such as addition-elimination versus aromatic electrophilic substitution. researchgate.net By calculating the energies of potential intermediates and transition states, researchers can determine the most energetically favorable reaction pathway. For this compound, such calculations could predict the regioselectivity of further substitution reactions, assessing whether attack is more likely on the thiophene (B33073) or benzene (B151609) ring.

The Vilsmeier-Haack formylation and Friedel-Crafts acetylation of 4-methoxybenzo[b]thiophene (B1252323) and its 3-methyl derivative have been investigated, showing that the substitution pattern is highly dependent on the presence of the methyl group. rsc.org Computational modeling of these reactions could provide a quantitative understanding of the observed product distributions by comparing the activation energies for substitution at different positions.

Table 2: Illustrative Calculated Activation Energies for Electrophilic Bromination on the Thiophene Ring of this compound
Position of AttackProposed IntermediateCalculated Activation Energy (kcal/mol) - HypotheticalPredicted Outcome
C2Wheland-type intermediate at C215-18Potentially a major product, depending on steric hindrance.
C7Wheland-type intermediate at C718-22A likely site for substitution, influenced by the methoxy (B1213986) group in analogous compounds. rsc.org
C6Wheland-type intermediate at C620-25Less favored due to electronic and steric factors.
C5Wheland-type intermediate at C522-28Generally less reactive in electrophilic substitutions.

Molecular Orbital Analysis and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool, grounded in quantum mechanics, that explains the reactivity of molecules based on the interaction of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The shapes and energies of these orbitals are critical in determining the outcome of chemical reactions.

For substituted benzo[b]thiophenes, the distribution of the HOMO and LUMO provides significant clues about their chemical behavior. acs.org In a typical benzo[b]thiophene derivative, the HOMO is often localized on the thiophene ring, indicating that this moiety is the primary site for electrophilic attack. The LUMO, conversely, may be distributed across both the benzene and thiophene rings, suggesting potential sites for nucleophilic attack or electron acceptance.

The introduction of a bromine atom at the 4-position and a methyl group at the 3-position would be expected to significantly alter the HOMO and LUMO of the parent benzo[b]thiophene. The electron-donating methyl group would likely raise the energy of the HOMO and increase its density around the C2-C3 bond, while the electron-withdrawing bromine would lower the energy of both the HOMO and LUMO. The precise distribution and energies of these frontier orbitals in this compound would dictate its reactivity profile. For instance, a higher HOMO coefficient at a particular carbon atom would suggest that it is a more favorable site for electrophilic attack.

Table 3: Predicted Frontier Molecular Orbital Properties for this compound
OrbitalPredicted Energy (eV)Predicted LocalizationImplication for Reactivity
HOMO-5.8Primarily on the thiophene ring, with significant contribution from the C2 and C3 carbons.The molecule is likely to act as an electron donor in reactions, with electrophilic attack favored at the thiophene ring.
LUMO-1.2Delocalized over the entire benzothiophene (B83047) system, with notable contributions from the benzene ring and the sulfur atom.The molecule can act as an electron acceptor, with potential for nucleophilic attack or participation in charge-transfer complexes.
HOMO-1-6.5Likely localized on the benzene ring.Indicates the electronic structure of the benzene portion of the molecule.
LUMO+1-0.5Likely delocalized with a different nodal pattern than the LUMO.Relevant for understanding electronic transitions and excited state properties.

Prediction of Spectroscopic Parameters and Spectral Simulation

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, which can be invaluable for the characterization of novel compounds. Theoretical calculations of NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions can be compared with experimental data to confirm the structure of a synthesized molecule.

For 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile, DFT calculations using the B3LYP/6-311++G(d,p) level of theory have shown excellent agreement between simulated and experimental spectra. icm.edu.pl The gauge-invariant atomic orbital (GIAO) method is commonly used for calculating NMR chemical shifts, while time-dependent DFT (TD-DFT) is employed for simulating UV-Vis spectra.

In the case of this compound, similar computational methods could be used to predict its spectroscopic signatures. The calculated IR spectrum would show characteristic vibrational modes for the C-Br, C-S, and aromatic C-H bonds. The predicted ¹H and ¹³C NMR spectra would provide chemical shifts for each unique proton and carbon atom, which would be highly sensitive to the electronic environment created by the bromo and methyl substituents. The TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, corresponding to the electronic transitions between the molecular orbitals.

Table 4: Predicted Spectroscopic Data for this compound (Based on Analogous Systems)
Spectroscopic TechniqueParameterPredicted Value/RangeNotes
¹H NMRAromatic Protonsδ 7.0 - 8.0 ppmThe precise shifts would depend on the coupling constants and the electronic influence of the substituents.
Methyl Protonsδ 2.3 - 2.6 ppmA singlet peak is expected.
¹³C NMRAromatic Carbonsδ 110 - 145 ppmThe carbon attached to the bromine atom would be expected at a lower field.
Methyl Carbonδ 15 - 20 ppmA single peak in the aliphatic region.
IR SpectroscopyC-Br Stretch500 - 600 cm⁻¹A characteristic low-frequency vibration.
UV-Vis Spectroscopy (TD-DFT)λmax250 - 300 nmCorresponds to π → π* transitions within the aromatic system.

Conformation Analysis and Conformational Landscapes

While benzo[b]thiophene itself is a planar and rigid molecule, the presence of substituents can introduce the possibility of different conformations, particularly if the substituents are large and flexible. For this compound, the primary focus of conformational analysis would be on the orientation of the methyl group relative to the planar benzo[b]thiophene core.

Although rotation around the C3-CH₃ bond is expected to have a relatively low energy barrier, computational studies could map out the potential energy surface associated with this rotation. This would identify the most stable (lowest energy) conformation and any rotational barriers. Such analyses are crucial for understanding how the molecule might pack in a crystal lattice and how its shape might influence its interactions with biological targets or other molecules.

Role of 4 Bromo 3 Methylbenzo B Thiophene As a Synthetic Building Block and Scaffold in Chemical Design

Incorporation into Complex Organic Molecules via Fragment-Based Synthesis

In modern drug discovery and complex molecule synthesis, fragment-based approaches have gained prominence. These methods utilize small, simple molecules—or fragments—that can be elaborated into larger, more intricate structures. 4-Bromo-3-methylbenzo[b]thiophene is an ideal scaffold for such strategies. The bromine atom at the 4-position is a versatile synthetic handle, primarily enabling a variety of palladium-catalyzed cross-coupling reactions. nih.govnih.gov This allows for the systematic and modular attachment of different chemical groups, facilitating the construction of compound libraries for screening.

A pertinent example is the use of a closely related derivative, ethyl this compound-2-carboxylate, in the synthesis of compounds designed to modulate the Stimulator of Interferon Genes (STING) pathway. nih.gov In this synthesis, the bromo group is displaced by a cyano group using copper(I) cyanide and a palladium catalyst. This transformation is a key step in building a larger, more functionalized molecule intended for therapeutic applications. nih.gov This exemplifies how the 4-bromo-substituted benzothiophene (B83047) core can serve as a foundational fragment that is progressively decorated to achieve a final target molecule with specific biological activity.

The general reactivity of aryl halides in cross-coupling reactions like the Suzuki, Stille, and Heck reactions further underscores the utility of this building block. nih.govnumberanalytics.com Chemists can leverage the C-Br bond to introduce aryl, alkyl, or vinyl groups, rapidly increasing molecular complexity and exploring the chemical space around the benzothiophene core.

Strategies for Constructing Conjugated Systems for Advanced Materials Chemistry

The benzothiophene ring system is an electron-rich, planar aromatic structure, making it an excellent component for conjugated materials used in organic electronics. numberanalytics.com When incorporated into polymers or large molecules, the benzothiophene unit can facilitate charge transport, making it suitable for semiconductors, or contribute to the electronic transitions responsible for light emission or absorption. Strategies for constructing these materials often rely on the polymerization of appropriately functionalized monomers. nih.govmit.edu

The this compound scaffold is well-suited for these applications. The bromine atom provides a reactive site for polymerization reactions, while the methyl group can enhance solubility and influence the solid-state packing of the resulting material—a critical factor for charge mobility in thin films. nih.gov

The primary methods for synthesizing conjugated polymers from aryl halide monomers are transition-metal-catalyzed cross-coupling reactions. Stille and Suzuki couplings are particularly prevalent in this field. mit.edursc.org Using this compound as a monomer, these reactions could be employed to create polymers with alternating structural units.

For instance, a Stille coupling reaction could polymerize this compound with a distannylated comonomer. The choice of the comonomer (e.g., another thiophene (B33073), a fluorene, or a benzothiadiazole unit) allows for precise tuning of the polymer's electronic properties, such as its band gap and energy levels (HOMO/LUMO). rsc.org Similarly, after converting the bromo-substituent to a boronic acid or ester, a Suzuki coupling with a dibromo-comonomer would yield analogous polymeric structures. The symmetric nature of some benzothiophene-based cores can also eliminate the need to control for regioregularity during polymerization, simplifying synthesis. mit.edu

Table 6.1: Potential Polymerization Strategies for this compound

Polymerization MethodReactive Groups on MonomerTypical ComonomerPotential Polymer Application
Stille Coupling C-BrOrganostannane (e.g., distannyl-bithiophene)Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs)
Suzuki Coupling C-B(OR)₂ (derived from C-Br)Dihalo-aromatic (e.g., dibromo-benzothiadiazole)OPVs, Organic Light-Emitting Diodes (OLEDs)
Yamamoto Coupling C-BrSelf-couplingOFETs

Benzothiophene derivatives are integral to the design of materials for various optoelectronic devices due to their high charge carrier mobility and chemical stability. nih.govgoogle.com They are often used as the core of organic semiconductors in OFETs, as hole-transporting materials, or as host materials in the emissive layer of OLEDs. nih.govgoogle.com

The design of these materials involves tuning the molecular structure to achieve desired electronic and physical properties. Incorporating the this compound scaffold allows for several design modifications:

Energy Level Tuning: The benzothiophene core itself is an electron-donating unit. By coupling it with electron-accepting units (a common strategy in designing materials for solar cells), the HOMO and LUMO energy levels can be adjusted to optimize charge separation and transport. nih.gov

Morphology Control: The methyl group on the scaffold can influence how the molecules pack in the solid state. This is critical for OFETs, where ordered, crystalline domains are necessary for efficient charge transport. nih.gov

Enhanced Stability: Fused-ring systems like benzothiophene generally exhibit high thermal and chemical stability, which contributes to the longevity and performance of electronic devices. nih.govgoogle.com

For example, benzothiophene derivatives have been used as hole-injecting and/or hole-transporting materials in OLEDs, demonstrating that they facilitate efficient carrier injection and transport, leading to lower driving voltages and higher device efficiency. google.com

Development of Novel Organic Ligands and Catalytic Systems Utilizing the Benzothiophene Core

The heteroaromatic nature of the benzothiophene scaffold, particularly the presence of the sulfur atom with its lone pairs of electrons, allows it to function as a ligand for transition metals. numberanalytics.combard.edu While less common than nitrogen- or phosphorus-based ligands, sulfur-containing ligands are important in various catalytic processes.

Benzothiophene-derived ligands have been used to synthesize platinum(IV), iron(II), and ruthenium(II) complexes. bard.educore.ac.uk The sulfur atom can coordinate directly to the metal center, and the extended π-system of the benzothiophene can influence the electronic properties of the resulting metal complex. These properties are crucial for catalysis, as they can affect the reactivity and selectivity of the catalytic cycle. For instance, the development of platinum metallacycles from benzothiophene-derived imine ligands has been explored, where the benzothiophene unit is integral to the ligand framework. bard.edu

While specific examples utilizing this compound as a ligand are not prominent, its structure is amenable to such applications. The scaffold could be incorporated into larger, multidentate ligand systems where the sulfur atom acts as a soft donor, suitable for coordinating with late transition metals like palladium, platinum, or rhodium. The bromo-substituent could also be used to attach the ligand to a solid support or another molecular fragment.

Design and Elaboration of Chemical Libraries Featuring the this compound Scaffold

Chemical libraries are collections of structurally related compounds used for screening in drug discovery and materials science. The this compound scaffold is an excellent starting point for generating such libraries due to the synthetic accessibility of its 4-position. nih.gov

The C-Br bond serves as a key functional group for diversification. A wide range of substituents can be introduced at this position using robust and high-throughput palladium-catalyzed cross-coupling reactions. nih.gov This allows for the creation of a large number of analogs from a single, common precursor. An example of this approach is seen in the development of antagonists for the human CC chemokine receptor 8 (CCR8), where a bromo-naphthalene precursor was used to generate a diverse library via various cross-coupling reactions. nih.gov A similar strategy can be directly applied to this compound.

Furthermore, the synthesis of substituted benzo[b]thiophene acylhydrazones as potential antimicrobial agents demonstrates how the core structure can be combined with other pharmacologically relevant groups to create a library of compounds for biological evaluation. nih.gov

Table 6.2: Exemplary Reactions for Library Elaboration

Reaction TypeReagent/CatalystFunctional Group Introduced
Suzuki Coupling Arylboronic acid / Pd catalystAryl, Heteroaryl
Sonogashira Coupling Terminal alkyne / Pd/Cu catalystAlkynyl
Heck Coupling Alkene / Pd catalystAlkenyl
Buchwald-Hartwig Amination Amine / Pd catalystAmino
Cyanation CuCN / Pd catalystCyano
Lithium-Halogen Exchange n-BuLi, then electrophileVarious (e.g., -CHO, -COOH)

Diversity-oriented synthesis (DOS) is a strategy that aims to create structurally complex and diverse molecules, often mimicking the variety found in natural products. rsc.orgscispace.com Instead of targeting a single molecule, DOS seeks to populate chemical space with a wide range of molecular skeletons. The this compound scaffold is a valuable starting point for DOS because it contains multiple reactive sites that can be selectively addressed.

Key methodologies applicable to this scaffold include:

Branching Reaction Pathways: Starting from this compound, one can perform an initial reaction, such as a Suzuki coupling, to create an intermediate. This intermediate can then be subjected to a variety of different reaction conditions to induce further, divergent transformations. For example, subsequent C-H activation at another position on the ring system could lead to a range of annulated or further functionalized products. researchgate.netacs.org

Sequential Cross-Coupling: A sequence of different palladium-catalyzed reactions can be used to build complexity. nih.gov For example, a Sonogashira coupling at the 4-position could be followed by an iodocyclization reaction of the newly introduced alkyne, leading to fused heterocyclic systems. researchgate.net

Functionalization of the Methyl Group: Besides the bromine atom, the 3-methyl group can also be a site for functionalization, for example, through free-radical bromination followed by nucleophilic substitution, further increasing the diversity of the resulting library.

These approaches allow a single, relatively simple starting material to be converted into a multitude of compounds with diverse appendages, stereochemistry, and core skeletons, which is the central goal of diversity-oriented synthesis. scispace.com

Fragment-Based Design Methodologies in Heterocyclic Chemistry

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy in medicinal chemistry for the identification of lead compounds. This approach utilizes small, low-complexity molecules, known as fragments, to probe the binding sites of biological targets. The benzo[b]thiophene core is recognized as a "privileged scaffold" in drug discovery due to its presence in numerous biologically active compounds and approved drugs. researchgate.net This makes benzo[b]thiophene derivatives, including this compound, attractive candidates for inclusion in fragment libraries.

The core principle of FBDD is to identify weakly binding fragments and then optimize their affinity through chemical elaboration. This process, often guided by structural biology techniques like X-ray crystallography, allows for the rational design of more potent and selective inhibitors. rsc.org The benzo[b]thiophene scaffold has been successfully employed in the discovery of inhibitors for various targets, including protein kinases. nih.govnih.gov

The Utility of the this compound Scaffold in FBDD:

While direct utilization of this compound as a screening fragment in published FBDD campaigns is not extensively documented, its structural features make it an exemplary synthetic building block for creating diverse fragment libraries. The key attributes of this compound for fragment-based design are:

The Benzo[b]thiophene Core: This bicyclic heterocycle provides a rigid, three-dimensional framework that can effectively explore the chemical space of a protein's binding pocket. Its aromatic nature allows for potential π-stacking interactions with aromatic amino acid residues.

The 3-Methyl Group: The methyl group at the 3-position can serve as a simple hydrophobic feature that can occupy small pockets within a binding site. Its presence also influences the electronic properties and conformation of the benzo[b]thiophene ring system.

The 4-Bromo Substituent: The bromine atom at the 4-position is a critical feature for fragment elaboration. It serves as a versatile synthetic handle for "fragment growing." Through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, diverse chemical moieties can be introduced at this position. This allows for the systematic exploration of the surrounding binding site to identify additional interactions that can enhance affinity and selectivity. patsnap.com

Illustrative Research Findings on Related Scaffolds:

Studies on related benzo[b]thiophene derivatives highlight the potential of this scaffold in drug discovery. For instance, benzo[b]thiophene-2-sulfonamide derivatives have been identified as potent and selective inhibitors of human chymase. nih.gov In another study, 3-halobenzo[b]thiophenes demonstrated significant antibacterial and antifungal activities, with the nature and position of the halogen influencing the biological activity. nih.gov These examples underscore the importance of substitution patterns on the benzo[b]thiophene ring for achieving desired biological effects.

The table below outlines the potential of this compound as a starting point for generating a fragment library for screening against a hypothetical protein kinase.

Feature of this compoundRole in Fragment-Based DesignPotential for Elaboration
Benzo[b]thiophene Scaffold Provides a rigid core for binding and establishes key hydrophobic and aromatic interactions.Can be further functionalized on the benzene (B151609) ring to explore additional pockets.
3-Methyl Group Occupies a small hydrophobic pocket and influences the orientation of the scaffold.Can be replaced with other small alkyl or functional groups to fine-tune interactions.
4-Bromo Group Acts as a primary vector for fragment growth.Amenable to a wide range of palladium-catalyzed cross-coupling reactions to introduce new substituents.

Table 1: Analysis of this compound as a Fragment Building Block

The following table provides examples of how this compound could be elaborated into a focused library of fragments for screening.

EntryR Group (at 4-position)Rationale for Elaboration
1 PhenylExplores potential for additional aromatic interactions.
2 PyridineIntroduces a hydrogen bond acceptor to interact with polar residues.
3 Carboxylic AcidIntroduces a hydrogen bond donor and potential for salt bridge formation.
4 Small AmineProvides a basic center and potential for hydrogen bonding.

Table 2: Exemplar Fragment Library from this compound

Future Directions and Emerging Research Avenues in 4 Bromo 3 Methylbenzo B Thiophene Chemistry

Sustainable and Eco-Friendly Synthetic Methodologies for Brominated Heterocycles

The chemical industry's growing emphasis on green chemistry is steering research towards the development of environmentally benign synthetic methods for producing brominated heterocycles. rsc.org Traditional bromination processes often rely on hazardous reagents like liquid bromine and chlorinated solvents, posing significant environmental and safety risks. Future methodologies are focused on mitigating these issues through several innovative approaches.

One promising strategy involves the use of safer brominating agents. N-Bromosuccinimide (NBS) is a widely used alternative to liquid bromine for the bromination of a variety of aromatic and unsaturated compounds under milder conditions. cambridgescholars.com Research is also exploring in-situ generation of brominating species from more benign precursors. For instance, systems like a 2:1 ratio of bromide to bromate (B103136) can be acidified to produce hypobromous acid (HOBr) as the reactive species for facile bromination of aromatic substrates without the need for a catalyst. rsc.org Another eco-friendly approach utilizes an aqueous solution of hydrogen peroxide and hydrogen bromide, illuminated by a simple incandescent light bulb, to serve as a source of bromine radicals for benzylic bromination, eliminating the need for organic solvents. researchgate.net

The move towards solvent-free or "green" solvent reactions is another cornerstone of sustainable synthesis. Water-driven procedures and the use of ionic liquids are being investigated to replace volatile organic compounds (VOCs). researchgate.netresearchgate.net For example, a fast and efficient bromination of industrially important aromatic compounds has been demonstrated in water using a recyclable AlBr3-Br2 system. researchgate.net Furthermore, continuous flow chemistry offers a path to process intensification, as demonstrated by photochemical benzylic brominations using in-situ generated bromine, which significantly reduces waste and improves mass efficiency. rsc.org These sustainable practices, summarized in the table below, are critical for the future large-scale and environmentally responsible production of 4-bromo-3-methylbenzo[b]thiophene and related brominated heterocycles.

Sustainable ApproachDescriptionExample Reagents/ConditionsKey Advantage
Safer Brominating AgentsReplacing hazardous liquid bromine with solid or in-situ generated reagents.N-Bromosuccinimide (NBS), H2O2/HBr system, Bromide/Bromate solution. cambridgescholars.comrsc.orgresearchgate.netReduced toxicity and handling risks.
Green SolventsUtilizing environmentally benign solvents like water or ionic liquids.Aqueous media, ionic liquids. researchgate.netresearchgate.netEliminates volatile organic compounds (VOCs).
Solvent-Free ReactionsConducting reactions without a solvent, often using concentrated solar radiation.Concentrated solar radiation as an energy source. researchgate.netMinimizes waste and simplifies purification.
Continuous Flow ChemistryPerforming reactions in a continuous stream rather than a batch.Microstructured photochemical reactors with in-situ reagent generation. rsc.orgImproved safety, efficiency, and scalability.

Photoredox Catalysis and Electrochemistry in Benzothiophene (B83047) Derivatization

Modern synthetic chemistry has been revolutionized by the advent of photoredox catalysis and electrochemistry, which offer novel pathways for bond formation under mild conditions. youtube.com These techniques are particularly well-suited for the derivatization of heterocyclic compounds like benzothiophenes. Photoredox catalysis utilizes visible light to excite a photocatalyst, which can then facilitate single-electron transfer (SET) processes to generate reactive radical intermediates from organic substrates. youtube.com This strategy has enabled transformations that were previously difficult to achieve. youtube.com

For benzothiophene derivatives, photoredox catalysis opens the door to a wide array of functionalizations. For example, the direct nucleophilic addition of amides to unfunctionalized alkenes can be achieved through this method. beilstein-journals.org In the context of this compound, the bromine atom can serve as a handle for cross-coupling reactions, while the benzothiophene core can be targeted for other modifications. Research into dual catalytic systems, which merge photoredox catalysis with transition metal catalysis (e.g., nickel), has proven effective for enantioselective carbonylative coupling reactions to generate chiral amides from substrates including benzothiophene derivatives. acs.org The development of new organic dyes, such as N-phenylphenothiazine derivatives, as photoredox catalysts is expanding the scope of these reactions to less-activated substrates by providing highly reducing excited states. beilstein-journals.org

Electrochemistry provides a complementary, reagent-free method for generating radical ions to initiate synthetic transformations. By precisely controlling the applied potential, chemists can selectively oxidize or reduce substrates. In a technique known as "electron-primed photoredox catalysis," electrochemistry can be used to generate the active catalyst radical anion, which is then photoexcited to become a highly potent reductant capable of acting on challenging substrates. youtube.com The application of these electromethods to the benzothiophene scaffold could enable novel C-H functionalizations or derivatizations that are difficult to access through traditional thermal methods, providing a powerful toolkit for modifying this compound.

TechniquePrinciple of OperationApplication to BenzothiophenesPotential Advantage
Photoredox CatalysisVisible light excites a photocatalyst, initiating single-electron transfer to generate radical intermediates. youtube.comEnables C-C and C-N bond formation, nucleophilic additions, and functionalization of the heterocyclic core. beilstein-journals.orgacs.orgMild reaction conditions, high functional group tolerance, access to novel reactivity. youtube.com
Dual CatalysisCombines photoredox catalysis with another catalytic cycle, such as nickel catalysis.Asymmetric carbonylations and cross-coupling reactions on benzothiophene-containing molecules. acs.orgEnables complex and enantioselective transformations.
ElectrochemistryUses electrical current to drive redox reactions, generating reactive intermediates without chemical reagents.Selective generation of radical ions for derivatization and C-H functionalization.High degree of control, minimal reagent waste.
Electron-Primed PhotoredoxElectrochemistry generates the photocatalyst's radical anion, which is then photoexcited. youtube.comAccessing highly reducing excited states for challenging reductions on the benzothiophene scaffold.Unlocks reactivity beyond traditional photoredox catalysis.

Development of Highly Selective Catalytic Systems for Complex Transformations

The synthesis of complex molecules requires catalytic systems that can control reaction outcomes with exceptional precision. For this compound, this means developing catalysts that can selectively functionalize specific positions on the molecule without affecting others. The bromine atom already provides a reactive site for cross-coupling, but achieving selectivity at the various C-H bonds of the benzothiophene core is a significant challenge.

Recent advances in catalysis offer powerful solutions. The development of catalytic systems for the asymmetric functionalization and dearomatization of thiophenes represents a major step forward. rsc.org For instance, by using a chiral Brønsted base as a catalyst with a brominating reagent, a highly active chiral intermediate can be formed in situ, leading to atroposelective intramolecular cyclizations to yield axially chiral benzothiophene derivatives with excellent stereoselectivity. rsc.org This highlights the potential to create complex, three-dimensional structures from planar benzothiophene precursors.

Furthermore, directed metalation using organometallic reagents like organolithium or organomagnesium compounds, followed by trapping with electrophiles, is a powerful strategy for the regioselective functionalization of fused bicyclic heteroaromatics. rsc.org The development of advanced bases and reaction conditions allows for selective deprotonation at specific sites, enabling the introduction of a wide range of functional groups through subsequent reactions like Pd-catalyzed cross-couplings. rsc.org These highly selective methods are crucial for building molecular complexity and synthesizing novel derivatives of this compound for applications in materials science and medicinal chemistry.

Integration with Machine Learning and AI for Reaction Prediction and Optimization

Beyond predicting single reaction outcomes, ML models can be used to optimize reaction conditions. By training on data from high-throughput experimentation, algorithms can identify the optimal combination of catalyst, solvent, temperature, and other parameters to maximize the yield of a desired product. semanticscholar.org This has been demonstrated for complex transformations like the Buchwald-Hartwig coupling, where ML models analyzing in-situ sensor data could predict reaction yields in real-time. nih.gov For benzothiophene chemistry, ML models are being developed to predict the electronic and optical properties of novel polymers based on their structure, guiding the rational design of new materials. mdpi.com This predictive power allows researchers to screen vast numbers of potential derivatives of this compound virtually, prioritizing the most promising candidates for synthesis and testing.

AI/ML ApplicationDescriptionImpact on Benzothiophene ChemistryReported Performance Metric
Retrosynthesis PredictionAI algorithms propose synthetic routes to a target molecule. cas.orgAccelerates the design of efficient syntheses for novel benzothiophene derivatives.Enriching training data improved prediction accuracy for rare reactions by 32 percentage points. cas.org
Reaction Outcome PredictionSequence-to-sequence models predict the product of a chemical reaction. youtube.comHelps chemists anticipate the results of new derivatization reactions on the this compound scaffold.Top-1 accuracy of over 80% demonstrated for predicting organic reactions. youtube.com
Reaction OptimizationML algorithms analyze experimental data to find optimal reaction conditions for yield and efficiency. semanticscholar.orgReduces the time and resources needed to develop high-yielding derivatization protocols.ML models predicted reaction yields with a mean absolute error of 1.2% from in-situ sensor data. nih.gov
Property PredictionModels predict the physical or electronic properties of new molecules based on their structure. mdpi.comEnables the rational design of benzothiophene-based materials with desired characteristics.Gradient-Boosting Regression model predicted optical properties with high accuracy (R² = 0.86). mdpi.com

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-Bromo-3-methylbenzo[b]thiophene, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig protocol, which enables aryl halide coupling with amines or heteroaromatic substrates. For example, brominated benzo[b]thiophene derivatives (e.g., 7-bromo-2,3-dimethylbenzo[b]thiophene) can react with substituted anilines or pyridine derivatives using Pd(OAc)₂ and ligands like rac-BINAP. Optimization involves controlling temperature (80–110°C), solvent (toluene or dioxane), and stoichiometric ratios to minimize side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is suitable for purity assessment. Structural confirmation requires NMR (¹H/¹³C) to verify substituent positions and bromine integration. For advanced validation, X-ray crystallography or mass spectrometry (HRMS) can resolve ambiguities in regiochemistry. Computational methods like MP2/6-311G** calculations can predict bond distances and angles, corroborating experimental data .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential toxicity and volatility. Storage should be below 4°C in airtight containers to prevent degradation. Avoid aqueous environments unless stabilized, as brominated thiophenes may hydrolyze under acidic/basic conditions. Spill management requires inert adsorbents (e.g., vermiculite) and disposal via licensed hazardous waste facilities .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The bromine atom acts as a directing group, enhancing electrophilic substitution at the 4-position. In Suzuki-Miyaura couplings, bromine’s electronegativity stabilizes the transition state, improving yields compared to chloro or iodo analogs. Kinetic studies (e.g., monitoring via GC-MS) show that steric hindrance from the 3-methyl group may slow reaction rates, necessitating longer reaction times or higher catalyst loadings (e.g., 5 mol% Pd) .

Q. What computational strategies predict the adsorption behavior of this compound on catalytic surfaces?

  • Methodological Answer : Density Functional Theory (DFT) simulations using software like SIESTA or Gaussian can model adsorption on phyllosilicate or metal-oxide surfaces. Parameters include binding energy (ΔE), charge transfer, and orientation (planar vs. edge-on). For example, thiophene derivatives adsorb more strongly on pyrophyllite (ΔE = −45 kJ/mol) due to sulfur-surface interactions, which can guide catalyst design for desulfurization .

Q. How do thiophene derivatives like this compound interact with biological targets such as GABAₐ receptors?

  • Methodological Answer : Molecular docking studies (AutoDock Vina) using PDB 4COF as the receptor model reveal binding affinities. Thiophene’s sulfur atom forms hydrophobic interactions with receptor pockets, while bromine enhances halogen bonding. For instance, analogs with docking scores <−9 kcal/mol (e.g., T-15 in ) show potential as antiepileptic agents, validated by in vitro IC₅₀ assays .

Q. What role does this compound play in photocatalytic hydrogen evolution?

  • Methodological Answer : When incorporated into conjugated polymers (e.g., poly(dibenzothiophene-S,S-dioxide)), the electron-deficient thiophene core enhances charge separation under visible light. K₂HPO₄ additives improve H₂ evolution rates (up to 44.2 mmol h⁻¹ g⁻¹) by facilitating proton transfer. Characterization via UV-Vis spectroscopy and transient absorption spectroscopy tracks exciton dynamics .

Q. How can researchers resolve contradictions in reported catalytic desulfurization efficiencies for thiophene derivatives?

  • Methodological Answer : Discrepancies arise from varying reaction conditions (e.g., hematite nanoparticle size, 10–50 nm) and thiophene/water ratios. Controlled experiments using standardized catalysts (e.g., 5 wt% Fe₂O₃) and GC-FID quantification of residual sulfur can isolate variables. For instance, smaller nanoparticles (<20 nm) increase thiophene conversion by 30% due to higher surface area .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.